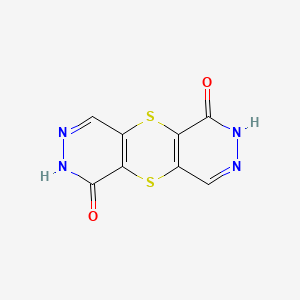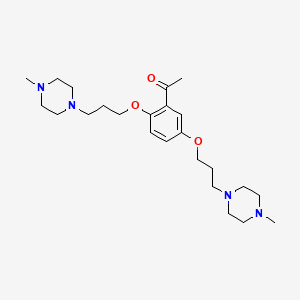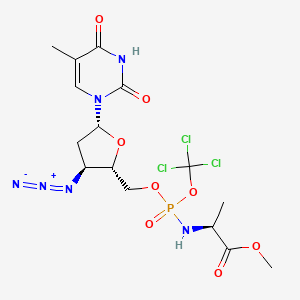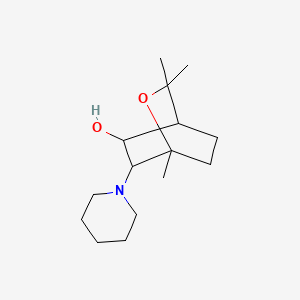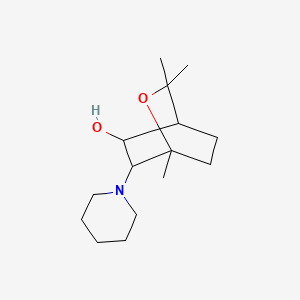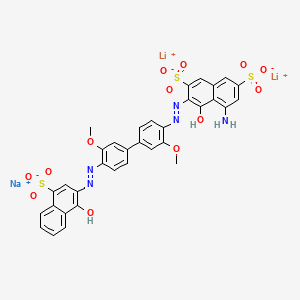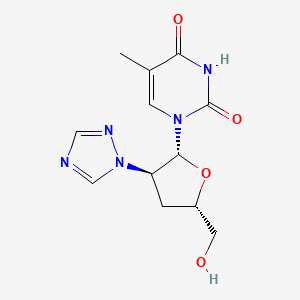
3'-Deoxy-2'-(1,2,4-triazol-1-yl)thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and antiviral research. This compound is structurally characterized by the substitution of the 2’ position of thymidine with a 1,2,4-triazole moiety, which imparts unique biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” The process begins with the preparation of 3’-azido-3’-deoxythymidine, which is then reacted with an alkyne in the presence of copper sulfate pentahydrate, sodium ascorbate, and tris(benzyltriazolylmethyl)amine in a water/tert-butanol solvent mixture. This one-pot reaction yields the desired product with high efficiency and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated purification systems ensures consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine primarily undergoes substitution reactions due to the presence of the triazole ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Serves as a probe for studying nucleic acid interactions and enzyme kinetics.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis C virus.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine involves its incorporation into viral DNA by viral reverse transcriptase. This incorporation leads to chain termination, effectively inhibiting viral replication. The triazole moiety enhances the compound’s binding affinity to the enzyme, making it a potent antiviral agent .
Comparaison Avec Des Composés Similaires
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog.
Uniqueness: 3’-Deoxy-2’-(1,2,4-triazol-1-yl)thymidine is unique due to the presence of the triazole ring, which imparts enhanced stability and binding affinity compared to other nucleoside analogs. This structural feature makes it a promising candidate for further development in antiviral therapies .
Propriétés
Numéro CAS |
124355-39-1 |
|---|---|
Formule moléculaire |
C12H15N5O4 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-(1,2,4-triazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-16(12(20)15-10(7)19)11-9(2-8(4-18)21-11)17-6-13-5-14-17/h3,5-6,8-9,11,18H,2,4H2,1H3,(H,15,19,20)/t8-,9+,11+/m0/s1 |
Clé InChI |
OBRCICQZBQRQAJ-IQJOONFLSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3C=NC=N3 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3C=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



